Cas no 1805166-59-9 (2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine)

2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine
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- インチ: 1S/C7H6BrF2IN2/c8-6-3(7(9)10)1-4(11)5(2-12)13-6/h1,7H,2,12H2
- InChIKey: CRLAAPXOZONPQE-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C(F)F)=C(N=C1CN)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 2
2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029060626-1g |
2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine |
1805166-59-9 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridineに関する追加情報
Comprehensive Overview of 2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine (CAS No. 1805166-59-9)
2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine (CAS No. 1805166-59-9) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the presence of bromo, difluoromethyl, and iodo substituents, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological targets through halogen bonding and fluorine effects.
The compound's aminomethyl group offers a versatile handle for further functionalization, enabling the creation of derivatives with tailored properties. This adaptability is crucial in modern medicinal chemistry, where the demand for multifunctional building blocks is rapidly increasing. Recent studies have explored its utility in the development of kinase inhibitors and antimicrobial agents, aligning with the growing focus on precision medicine and antibiotic resistance solutions.
From a synthetic chemistry perspective, 2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine exemplifies the trend toward halogen-rich intermediates in cross-coupling reactions. Its iodopyridine core participates efficiently in Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental to constructing complex molecular architectures. This characteristic makes it particularly relevant in the context of green chemistry initiatives, as researchers seek atom-economical pathways for API synthesis.
The difluoromethyl moiety in this compound has become a focal point due to its ability to influence lipophilicity and metabolic stability - two critical parameters in druglikeness optimization. Pharmaceutical scientists frequently search for compounds containing this group, as evidenced by the rising popularity of terms like "CF2H in drug design" and "fluorine in medicinal chemistry" in scientific literature and patent applications.
Analytical characterization of CAS 1805166-59-9 typically involves advanced techniques such as NMR spectroscopy (particularly 19F NMR for the difluoromethyl group) and high-resolution mass spectrometry. These methods are essential for quality control in chemical production, especially when the compound is used as a pharmaceutical intermediate. The presence of multiple heavy atoms (Br, I) also makes it suitable for X-ray crystallographic studies, providing valuable structural insights for computational chemists working on molecular modeling projects.
In the agrochemical sector, pyridine derivatives like 2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine are being investigated for their potential as crop protection agents. The combination of halogen atoms and the aminomethyl group may offer novel modes of action against resistant pest strains, addressing the urgent need for sustainable agriculture solutions. This application aligns with current trends in green chemistry and environmentally friendly pesticides.
Storage and handling recommendations for this compound emphasize protection from light (due to the iodo substituent) and moisture (given the aminomethyl functionality). While not classified as hazardous under standard protocols, proper laboratory practices should always be followed when working with halogenated compounds. The scientific community's interest in safe chemical handling continues to grow, reflected in frequent searches for laboratory safety guidelines and chemical storage best practices.
From a commercial perspective, CAS 1805166-59-9 represents a niche but growing market segment. Suppliers typically offer it in research quantities (100mg to 10g scales) with >95% purity, catering to academic and industrial R&D needs. The pricing reflects the complexity of its synthesis, particularly the introduction of multiple halogen atoms at specific positions on the pyridine ring.
Future research directions for this compound may explore its potential in PET radiopharmaceuticals (given the iodo substituent's potential for radioisotope exchange) or as a scaffold for proteolysis targeting chimeras (PROTACs). These applications would leverage its structural features while addressing current hot topics in drug discovery and targeted protein degradation.
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